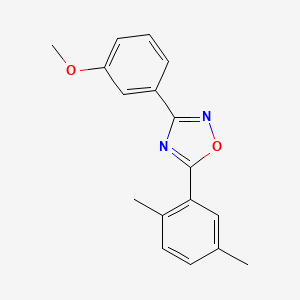
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CPP-115, is a compound that belongs to the family of GABA aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of GABA aminotransferase leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone.
Mecanismo De Acción
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone. This mechanism of action is similar to that of the benzodiazepines, which are a class of drugs that are used for the treatment of anxiety and insomnia.
Biochemical and Physiological Effects:
The increase in the concentration of GABA in the brain that is produced by N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and it plays a key role in the regulation of neuronal excitability. The increase in the inhibitory tone of the brain that is produced by N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide leads to a decrease in the activity of neurons, which results in a reduction in the symptoms of epilepsy, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is that it is not very soluble in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new and more effective inhibitors of GABA aminotransferase. Another area of research is the investigation of the potential therapeutic applications of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the biochemical and physiological effects of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, including its effects on GABA signaling and neuronal excitability.
Métodos De Síntesis
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide can be synthesized by reacting cyclopentylmagnesium bromide with 4-phenyl-2-oxo-tetrahydro-pyran-4-carboxylic acid methyl ester, followed by the hydrolysis of the resulting ester to obtain N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of drug addiction by reducing drug-seeking behavior.
Propiedades
IUPAC Name |
N-cyclopentyl-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(18-15-8-4-5-9-15)17(10-12-20-13-11-17)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZUTBHHGNKUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)

![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)


![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)
